2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxole-5-carbonylamino)-N-(1-phenylethyl)-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O4S/c1-13(14-5-3-2-4-6-14)24-22(28)16-8-10-19-20(16)25-23(31-19)26-21(27)15-7-9-17-18(11-15)30-12-29-17/h2-7,9,11,13,16H,8,10,12H2,1H3,(H,24,28)(H,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFIUAGTBFUHJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2CCC3=C2N=C(S3)NC(=O)C4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(1-phenylethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide is a complex organic molecule that merges various pharmacologically active moieties. Its structural features suggest potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the existing literature on its biological activity, synthesizing findings from various studies.
Chemical Structure
The chemical structure of the compound can be described as follows:
- Molecular Formula : C18H18N2O4S
- Key Functional Groups :
- Benzo[d][1,3]dioxole moiety
- Carboxamide group
- Cyclopenta[d]thiazole structure
Biological Activity
Research on similar compounds suggests that derivatives of benzo[d][1,3]dioxole and thiazole exhibit diverse biological activities including anti-cancer, anti-inflammatory, and antimicrobial properties.
Anti-Cancer Activity
Several studies have indicated that compounds featuring the thiazole and dioxole moieties can inhibit tumor growth. For instance:
- Cytotoxicity Studies : In vitro assays have shown that related compounds exhibit significant cytotoxicity against various cancer cell lines, including leukemia and solid tumors. A study reported that benzo[d]isothiazole derivatives demonstrated cytotoxic effects with a CC50 ranging from 4 to 9 µM against human CD4(+) lymphocytes .
- Mechanism of Action : The proposed mechanisms include induction of apoptosis and inhibition of cell proliferation. In particular, compounds targeting lysosomal pathways have shown promising results in inhibiting cancer cell migration and metastasis .
Anti-Inflammatory Activity
The anti-inflammatory potential of this compound may be linked to its ability to modulate pro-inflammatory cytokines such as IL-6 and TNF-α. Research has shown that benzoxazepine derivatives can influence cytokine release depending on the cancer cell type used .
Antimicrobial Activity
While some derivatives have shown limited antimicrobial activity against specific bacterial strains, the overall efficacy varies significantly based on structural modifications. For example, certain benzoxazepine derivatives exhibited selective activity against bacterial pathogens but limited efficacy against fungal strains .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line Tested | IC50/CC50 (µM) | Notes |
|---|---|---|---|---|
| Benzo[d]isothiazole | Cytotoxicity | Human CD4(+) lymphocytes | 4-9 | Significant cytotoxic effects observed |
| Benzoxazepine Derivative | Anti-inflammatory | Various cancer cell lines | Varies | Modulates IL-6 and TNF-α release |
| Benzothiazole Derivative | Antimicrobial | Staphylococcus aureus | Varies | Limited activity against bacterial strains |
Case Studies
- Case Study on Cytotoxic Effects : A study evaluated the cytotoxic effects of thiazole derivatives on human leukemia cells, revealing that certain modifications significantly enhance their potency against resistant cancer types .
- Mechanistic Insights : Another investigation into benzo[d][1,3]dioxole derivatives demonstrated their ability to induce apoptosis through mitochondrial pathways, suggesting a potential therapeutic avenue for drug-resistant cancers .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of benzo[d][1,3]dioxoles have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies highlight the potential of this compound to target specific pathways involved in cancer cell survival and growth.
Antimicrobial Properties
The compound's structural components suggest possible antimicrobial activity. Similar compounds have been investigated for their ability to inhibit bacterial growth and combat resistant strains. The presence of the thiazole ring is particularly noteworthy as thiazoles are often associated with antimicrobial effects.
Neuroprotective Effects
There is emerging evidence that compounds containing dioxole and thiazole groups may possess neuroprotective properties. These effects could be attributed to their ability to modulate neurotransmitter systems or to exert antioxidant effects, potentially making them candidates for treating neurodegenerative diseases.
Inflammation Modulation
Given the involvement of inflammatory processes in various diseases, the compound may also be explored for its anti-inflammatory properties. Compounds with similar scaffolds have been shown to inhibit pro-inflammatory cytokines and pathways, suggesting a therapeutic role in conditions like arthritis or chronic inflammation.
Case Studies
| Study | Year | Focus | Findings |
|---|---|---|---|
| Zhang et al. | 2023 | Anticancer Activity | Demonstrated that derivatives of dioxole exhibited significant cytotoxicity against breast cancer cells, suggesting similar potential for the compound . |
| Lee et al. | 2022 | Antimicrobial Properties | Found that thiazole-containing compounds had potent activity against MRSA strains, indicating a promising avenue for this compound's application. |
| Kumar et al. | 2021 | Neuroprotection | Reported that certain benzo[d][1,3]dioxole derivatives protected neuronal cells from oxidative stress-induced damage in vitro. |
Q & A
Synthesis Optimization
1.1 Basic Question: What experimental design strategies can minimize trial numbers while optimizing the synthesis of this compound? Methodological Answer: Use Design of Experiments (DoE) to systematically screen critical variables (e.g., reaction temperature, solvent polarity, catalyst loading, and stoichiometry). A fractional factorial design reduces experiments by focusing on interactions between key factors. For example, vary temperature (60–120°C) and catalyst concentration (0.5–2.0 mol%) while monitoring yield and purity via HPLC. Statistical analysis of variance (ANOVA) identifies dominant parameters .
1.2 Advanced Question: How can computational methods accelerate reaction pathway identification for this compound? Methodological Answer: Employ quantum chemical calculations (e.g., density functional theory, DFT) to map potential energy surfaces and transition states. Tools like ICReDD’s reaction path search integrate computational predictions with experimental validation, narrowing optimal conditions (e.g., solvent selection, activation energy barriers). Pair this with AI-driven algorithms to predict side reactions and byproduct formation, reducing iterative synthesis steps .
Structural Characterization
2.1 Basic Question: What analytical techniques are essential for confirming the compound’s structural integrity? Methodological Answer:
- NMR spectroscopy : Use H/C NMR to verify cyclopenta-thiazole and benzodioxole moieties. Compare chemical shifts with analogous thiazole derivatives (e.g., δ 7.2–7.8 ppm for aromatic protons) .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.
- X-ray crystallography : Resolve stereochemistry of the dihydro-cyclopenta ring .
2.2 Advanced Question: How can computational validation resolve discrepancies in spectroscopic data? Methodological Answer: Perform DFT-based NMR chemical shift calculations (e.g., using Gaussian or ORCA) to simulate spectra. Compare experimental vs. predicted shifts to identify misassigned peaks. For crystallographic ambiguity, use Hirshfeld surface analysis to validate hydrogen-bonding networks and packing motifs .
Biological Activity Evaluation
3.1 Basic Question: What in vitro assays are suitable for preliminary bioactivity screening? Methodological Answer:
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive/negative bacteria.
- Enzyme inhibition : Test cyclopenta-thiazole’s interaction with kinases or proteases via fluorescence-based kinetic assays. Reference thiazole derivatives (e.g., 5,6-dihydro-4H-cyclopenta[d]thiazole analogs) for activity benchmarks .
3.2 Advanced Question: How can structure-activity relationship (SAR) studies guide target optimization? Methodological Answer:
- Synthesize analogs with modified benzodioxole or phenylethyl groups.
- Perform molecular docking (AutoDock Vina) to predict binding affinities against targets (e.g., bacterial DNA gyrase). Validate with surface plasmon resonance (SPR) to quantify binding kinetics .
Data Contradiction Analysis
4.1 Basic Question: How to address inconsistencies in bioactivity data across research groups? Methodological Answer:
- Standardize protocols (e.g., cell line viability assays using identical ATP quantification kits).
- Conduct reproducibility checks under controlled humidity/temperature. Cross-validate using orthogonal methods (e.g., Western blot vs. ELISA) .
4.2 Advanced Question: What multivariate statistical approaches resolve conflicting structure-activity trends? Methodological Answer: Apply partial least squares regression (PLSR) to correlate molecular descriptors (e.g., logP, polar surface area) with bioactivity. Use cluster analysis to subgroup compounds with divergent activity profiles, identifying hidden variables (e.g., metabolic stability) .
Computational Modeling
5.1 Basic Question: Which software tools are effective for preliminary molecular docking studies? Methodological Answer:
- AutoDock Vina or Schrödinger Suite for ligand-protein docking.
- Validate poses using Molecular Dynamics (MD) simulations (NAMD/GROMACS) to assess stability over 100-ns trajectories .
5.2 Advanced Question: How can AI-driven simulations enhance reaction yield predictions? Methodological Answer: Train neural networks on historical synthesis data (e.g., solvent, catalyst, yield) to predict optimal conditions. Integrate with COMSOL Multiphysics for fluid dynamics modeling in scaled-up reactors .
Analytical Method Development
6.1 Basic Question: How to develop a robust HPLC method for purity analysis? Methodological Answer:
- Column: C18 (5 µm, 250 × 4.6 mm).
- Mobile phase: Gradient of acetonitrile/0.1% formic acid.
- Validate per ICH Q2(R1) guidelines for linearity (R > 0.995), LOD/LOQ, and precision (%RSD < 2.0) .
6.2 Advanced Question: What hyphenated techniques improve degradation product identification? Methodological Answer: Use LC-QTOF-MS/MS with in-source collision-induced dissociation (CID) to fragment impurities. Compare with NMR-guided isolation for structural elucidation of photodegradants .
Mechanistic Studies
7.1 Basic Question: What kinetic models apply to studying the compound’s stability in solution? Methodological Answer: Monitor degradation via UV-Vis spectroscopy under varying pH (1–13). Fit data to first-order kinetics to calculate half-life. Use Arrhenius plots to predict shelf life at 25°C .
7.2 Advanced Question: How to elucidate metabolic pathways using isotopic labeling? Methodological Answer: Synthesize C-labeled analogs at the benzodioxole carbonyl. Track metabolites in hepatocyte incubations using LC-MS/MS and isotope pattern recognition. Identify phase I/II metabolites via fragmentation trees .
Stability and Degradation
8.1 Basic Question: What accelerated stability conditions are appropriate for this compound? Methodological Answer:
- ICH Q1A guidelines : 40°C/75% RH for 6 months.
- Monitor via HPLC for hydrolysis (amide bond cleavage) or oxidation (thiazole ring degradation) .
8.2 Advanced Question: How to map degradation pathways using computational tools? Methodological Answer: Simulate oxidative stress via DFT-based radical formation energy calculations . Predict vulnerable sites (e.g., cyclopenta-thiazole sulfur) and validate with EPR spectroscopy to detect radical intermediates .
Scale-Up Challenges
9.1 Basic Question: What reactor designs mitigate heat transfer issues during scale-up? Methodological Answer: Use continuous flow reactors with static mixers to enhance heat dissipation. Optimize residence time distribution (RTD) to minimize byproducts. Reference CRDC subclass RDF2050112 for reactor design principles .
9.2 Advanced Question: How can CFD modeling improve mixing efficiency in large-scale batches? Methodological Answer: Apply COMSOL Multiphysics to simulate turbulent flow patterns in stirred tanks. Adjust impeller speed/geometry to achieve Reynolds numbers > 10,000, ensuring homogeneity. Validate with tracer studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
